molecular formula C13H22Cl2N2 B1266488 Phenethylamine, 4-piperidino-, dihydrochloride CAS No. 38589-10-5

Phenethylamine, 4-piperidino-, dihydrochloride

Cat. No.: B1266488
CAS No.: 38589-10-5
M. Wt: 277.23 g/mol
InChI Key: UNNHSPIENSVYRC-UHFFFAOYSA-N
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Description

Phenethylamine, 4-piperidino-, dihydrochloride is a chemical compound known for its versatile applications in scientific research. It is a derivative of phenethylamine, a naturally occurring monoamine alkaloid, and is characterized by the presence of a piperidine ring. This compound is widely used in various fields, including pharmacology, neurochemistry, and industrial chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Phenethylamine, 4-piperidino-, dihydrochloride, are Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes. Primary amine oxidase is involved in the oxidative deamination of primary amines, while trypsin-1 and trypsin-2 are serine proteases that play a role in digestion.

Mode of Action

For instance, Phenethylamine is known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Pharmacokinetics

It is known that the compound’s bioavailability may be influenced by factors such as its absorption rate, distribution within the body, metabolism rate, and the rate and route of its excretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Moreover, the compound’s action may also be influenced by the specific physiological environment within the body, such as the presence of certain enzymes or transport proteins .

Biochemical Analysis

Biochemical Properties

Phenethylamine, 4-piperidino-, dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase, which are involved in its metabolism . These interactions lead to the formation of phenylacetic acid, which is then excreted in the urine . Additionally, this compound can bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), affecting monoamine neurotransmission .

Cellular Effects

This compound influences various types of cells and cellular processes. It increases the release of neurotransmitters such as dopamine, serotonin, epinephrine, and norepinephrine, which play crucial roles in cell signaling pathways . This compound also affects gene expression and cellular metabolism by modulating the activity of these neurotransmitters . The impact on cell function includes alterations in mood, cognitive function, and mental well-being .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It activates TAAR1 in the brain, triggering the release of neurotransmitters . This activation leads to increased neurotransmitter activity and prevents their reuptake by neurons, allowing them to exert their effects for a longer duration . Additionally, this compound inhibits VMAT2, which further enhances neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is metabolized primarily by MAO-B and aldehyde dehydrogenase, leading to its degradation into phenylacetic acid . The stability of this compound is influenced by its metabolic rate, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance mood and cognitive function by increasing neurotransmitter release . At higher doses, it can lead to toxic or adverse effects, including central nervous system depression and hypotension . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as MAO-B and aldehyde dehydrogenase . These enzymes facilitate its conversion to phenylacetic acid, which is then excreted . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical effects and overall activity within the body .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for comprehending its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenethylamine, 4-piperidino-, dihydrochloride typically involves the reaction of phenethylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using advanced chemical engineering techniques. The process involves the use of high-capacity reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions: Phenethylamine, 4-piperidino-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Phenethylamine, 4-piperidino-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool to investigate cellular mechanisms.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Phenethylamine, 4-piperidino-, dihydrochloride can be compared with other similar compounds such as:

    Phenethylamine: The parent compound, which lacks the piperidine ring.

    4-Piperidone: A related compound with a similar piperidine structure but different functional groups.

    2-Phenylethylamine: Another derivative of phenethylamine with different substituents.

Uniqueness: this compound is unique due to the presence of both the phenethylamine backbone and the piperidine ring, which confer distinct chemical and biological properties.

Biological Activity

Phenethylamine, 4-piperidino-, dihydrochloride is a compound that has garnered attention in various fields of biological research due to its significant pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, biochemical interactions, and potential therapeutic applications.

Targets and Interaction
The primary targets of this compound include primary amine oxidase and trypsin-1 and trypsin-2 . The compound acts by regulating monoamine neurotransmission through binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This modulation enhances the release of key neurotransmitters such as dopamine, serotonin, epinephrine, and norepinephrine, which are crucial for various physiological processes.

Pharmacokinetics

Absorption and Distribution
The bioavailability of this compound is influenced by its absorption rate, distribution in the body, metabolism, and excretion pathways. It is metabolized primarily by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase , leading to its degradation into metabolites such as phenylacetic acid. Factors like pH, temperature, and the presence of other compounds can affect its stability and activity within biological systems.

PropertyDescription
Enzyme Interactions Interacts with MAO-B and aldehyde dehydrogenase
Cellular Effects Increases neurotransmitter release; influences cell signaling pathways
Molecular Mechanism Activates TAAR1 in the brain; triggers neurotransmitter release
Temporal Effects Metabolism leads to gradual degradation; effects vary over time

The compound's interaction with enzymes such as MAO-B plays a pivotal role in its metabolism and subsequent biological effects. It has been shown to influence various cellular processes by modulating neurotransmitter levels within the central nervous system.

Antifungal Activity

Recent studies have explored the antifungal properties of piperidine derivatives related to Phenethylamine. For instance, compounds derived from 4-piperidone have demonstrated promising antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp. In vitro assays indicated that certain derivatives inhibited ergosterol biosynthesis by targeting enzymes like sterol C14-reductase and sterol C8-isomerase .

Neuropharmacological Effects

In animal models, lower doses of Phenethylamine have been associated with enhanced mood and cognitive function due to increased neurotransmitter release. Studies suggest that this compound may hold therapeutic potential for mood disorders by modulating neurotransmission pathways .

Scientific Research Applications

This compound has diverse applications across multiple scientific domains:

  • Chemistry : Utilized as a building block for synthesizing various organic compounds.
  • Biology : A tool for investigating cellular mechanisms and biological processes.
  • Medicine : Explored for potential therapeutic effects in treating mood disorders and as a precursor in drug synthesis.
  • Industry : Employed in producing specialty chemicals and agrochemicals.

Properties

IUPAC Name

2-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15;;/h4-7H,1-3,8-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNHSPIENSVYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191909
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38589-10-5
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038589105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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